molecular formula C12H10FNO2 B6414584 2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1262009-79-9

2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414584
CAS RN: 1262009-79-9
M. Wt: 219.21 g/mol
InChI Key: BBLRLZODGHLSKC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) is a chemical compound that is used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 229.2 g/mol and a melting point of 245°C. It is a member of the pyridine family and is known for its high solubility in water. This compound has been studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme β-secretase. It has also been used in the synthesis of compounds that have potential anti-inflammatory, anti-cancer, and anti-viral activities.

Mechanism of Action

2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs. It is believed to interact with the active site of the enzyme, preventing it from binding to the substrate. This results in a decrease in the metabolism of the drug, leading to an increase in its bioavailability.
Biochemical and Physiological Effects
2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) has been found to be non-toxic in laboratory studies. It has also been found to have no significant effect on the activity of enzymes involved in the metabolism of drugs. Therefore, it is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments is its high solubility in water. This makes it easy to use in a variety of different experiments. Additionally, it is non-toxic and has no significant effect on the activity of enzymes involved in the metabolism of drugs. However, one limitation of using this compound in laboratory experiments is that it is not very stable and has a short shelf-life.

Future Directions

There are several potential future directions for research involving 2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%). One potential direction is to further investigate its potential applications in medicinal chemistry and drug discovery. Additionally, further research could be done to examine its potential effects on the activity of enzymes involved in the metabolism of drugs. Finally, further research could be done to investigate the possibility of using this compound as a potential therapeutic agent.

Synthesis Methods

2-(4-Fluoro-3-methoxyphenyl)-5-hydroxypyridine (95%) can be synthesized from commercially available 4-fluorophenol and 5-hydroxypyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at room temperature and is complete in approximately 24 hours. The yield of the reaction is approximately 95%.

properties

IUPAC Name

6-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLRLZODGHLSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692575
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262009-79-9
Record name 6-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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